molecular formula C14H12N4O5S B12353372 4-(2,6-dioxo-1-propylpurin-8-yl)benzenesulfonic acid

4-(2,6-dioxo-1-propylpurin-8-yl)benzenesulfonic acid

Cat. No.: B12353372
M. Wt: 348.34 g/mol
InChI Key: CLAKVWLLCCAYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dioxo-1-propylpurin-8-yl)benzenesulfonic acid is a compound known for its significant role as a xanthine oxidase inhibitor. . It was first synthesized in 1956 by Roland K. Robins and his team at the Wellcome Research Laboratories in the UK.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dioxo-1-propylpurin-8-yl)benzenesulfonic acid involves several steps. One common method includes the sulfonation of benzene, which is a reversible reaction that produces benzenesulfonic acid by adding sulfur trioxide and fuming sulfuric acid . The reaction is reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dioxo-1-propylpurin-8-yl)benzenesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the sulfonation of benzene produces benzenesulfonic acid, while oxidation and reduction reactions can yield various oxidized or reduced derivatives of the compound.

Scientific Research Applications

4-(2,6-Dioxo-1-propylpurin-8-yl)benzenesulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems and its role as a xanthine oxidase inhibitor.

    Medicine: Widely used in the treatment of gout and hyperuricemia due to its ability to inhibit xanthine oxidase.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(2,6-dioxo-1-propylpurin-8-yl)benzenesulfonic acid involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, thereby preventing the formation of urate crystals and alleviating the symptoms of gout and hyperuricemia.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2,6-dioxo-1-propylpurin-8-yl)benzenesulfonic acid include:

  • 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
  • 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid

Uniqueness

What sets this compound apart from similar compounds is its potent inhibitory effect on xanthine oxidase, making it highly effective in the treatment of gout and hyperuricemia. Its unique structure allows it to bind effectively to the enzyme, thereby reducing uric acid production more efficiently than other compounds.

Properties

Molecular Formula

C14H12N4O5S

Molecular Weight

348.34 g/mol

IUPAC Name

4-(2,6-dioxo-1-propylpurin-8-yl)benzenesulfonic acid

InChI

InChI=1S/C14H12N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,21,22,23)

InChI Key

CLAKVWLLCCAYHQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=NC(=NC2=NC1=O)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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